1-Butene chemical formula and structure
1-Butene chemical formula and structure
An In-depth Technical Guide to 1-Butene
This guide provides a comprehensive overview of 1-butene, including its chemical formula, structure, properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Formula and Structure
1-Butene, also known as but-1-ene or α-butylene, is a linear alpha-olefin.[1] It is one of the four isomers of butene.
Structural Formula : CH₃CH₂CH=CH₂[1][3]
The structure consists of a four-carbon chain with a double bond between the first and second carbon atoms.[3][5]
Skeletal Structure:
Physicochemical Properties
1-Butene is a colorless gas with a slightly aromatic odor.[1][6] It is highly flammable and insoluble in water.[6][7][8] The quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 56.1063 g/mol | [2] |
| Boiling Point | -6.47 °C (20.35 °F; 266.68 K) | [1] |
| Melting Point | -185.3 °C (-301.5 °F; 87.8 K) | [1] |
| Density | 0.62 g/cm³ | [1] |
| Vapor Density (relative to air) | 1.93 | [7] |
| Vapor Pressure | 3480 mmHg at 70°F (21.1°C) | [7] |
| Flash Point | -110°F (-79°C) | [7] |
| Autoignition Temperature | 723°F (384°C) | [7] |
| Lower Explosive Limit (LEL) | 1.6% | [7] |
| Upper Explosive Limit (UEL) | 9.3% | [7] |
| log Kow (Octanol-water partition coefficient) | 2.40 | [9] |
| Henry's Law Constant | 0.233 atm·m³/mol at 25 °C | [9] |
| Water Solubility | Insoluble | [7] |
Synthesis and Manufacturing
1-Butene is produced industrially and in the laboratory through various methods.
Industrial Production:
-
Separation from C₄ Refinery Streams: 1-Butene is separated from crude C₄ streams produced during the cracking process in refineries. This process yields a mixture of 1-butene and 2-butenes.[1][10]
-
Ethylene Dimerization: This method produces only the terminal alkene, 1-butene, resulting in a high-purity product.[1] An estimated 12 billion kilograms were produced in 2011.[1]
-
Dehydrogenation of Butane: Butenes can also be prepared by the catalytic dehydrogenation of butane.[10]
Laboratory Synthesis:
-
Grignard Reaction: A common laboratory synthesis involves the reaction of a Grignard reagent, such as methylmagnesium iodide (CH₃MgI), with an allyl halide, like allyl chloride (CH₂=CHCH₂Cl).[11][12]
Below is a diagram illustrating the synthesis of 1-Butene via the Grignard reaction.
Reactivity and Chemical Reactions
As an unsaturated aliphatic hydrocarbon, 1-butene is generally more reactive than alkanes.[6][7] The presence of the carbon-carbon double bond is the center of its reactivity.
-
Polymerization: 1-Butene undergoes exothermic addition polymerization in the presence of catalysts to produce polybutylene.[1][7]
-
Hydration: The reaction of 1-butene with steam (water) in the presence of an acid catalyst is an addition reaction that leads to the formation of two structural isomers: butan-1-ol and butan-2-ol.[13]
-
Reaction with Hydrogen and Halogens: 1-butene reacts with hydrogen (H₂) in the presence of a catalyst like platinum (Pt) and with bromine (Br₂) in carbon tetrachloride (CCl₄).[14]
-
Reaction with Strong Oxidizers: It can react vigorously with strong oxidizing agents.[6][7]
-
Decomposition: At high temperatures (around 500°C), 1-butene can decompose into smaller hydrocarbons like methane, propylene, and ethylene.[15]
The following diagram illustrates the hydration of 1-butene.
Experimental Protocols
A. Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction (Illustrative Protocol)
While not a direct synthesis of 1-butene, this protocol for a derivative illustrates a common reaction type for alkenes and is provided as a representative experimental procedure.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask with a magnetic stir bar, rubber septum, thermometer, and nitrogen inlet is assembled.
-
Reagent Preparation: Propyltriphenylphosphonium bromide (10.0 mmol) is added to the flask, followed by anhydrous tetrahydrofuran (THF) (50 mL). The suspension is cooled to 0°C.
-
Ylide Formation: n-Butyllithium (10.0 mmol) is added dropwise, maintaining the temperature below 5°C. The solution turns a deep orange/reddish color, indicating ylide formation.
-
Reaction with Aldehyde: Benzaldehyde (10.0 mmol) is added dropwise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is transferred to a separatory funnel, and diethyl ether and water are added. The organic layer is collected, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield (E)-1-Phenyl-1-butene.[16]
B. Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of 1-butene shows characteristic absorption bands for the C=C stretching vibration at approximately 1640-1645 cm⁻¹.
-
Prominent C-H stretching vibrations associated with the RCH=CH₂ group are observed around 3010-3095 cm⁻¹ and 905-995 cm⁻¹.
-
C-H stretching vibrations for the methyl group appear at about 2860-2975 cm⁻¹.
-
The region from approximately 400 to 1500 cm⁻¹ is considered the fingerprint region, which is unique for 1-butene.[17]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The ¹H NMR spectrum of 1-butene in a solvent like CDCl₃ shows distinct signals for the different types of protons.
-
The terminal =CH₂ protons, the internal =CH- proton, the adjacent -CH₂- group, and the terminal -CH₃ group all have characteristic chemical shifts.
-
For 1-butene adsorbed in NaX zeolites, the chemical shifts can be influenced by the environment.[18][19]
-
Applications
1-Butene is a significant chemical intermediate with several key applications:
-
Polymer Production: It is used as a comonomer in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).[1][8] It is also the monomer for polybutylene, which is used in piping.[1]
-
Precursor for other Chemicals: 1-Butene serves as a precursor for the synthesis of butylene oxide, butanone (methyl ethyl ketone - MEK), and maleic anhydride.[1][4][8]
-
Synthetic Rubber: It is used as a monomer in the production of polybutadiene rubber (PBR), a component in tire manufacturing.[8]
Safety
1-Butene is an extremely flammable gas that forms explosive mixtures with air.[6] At high concentrations, it can act as an asphyxiant or a slight anesthetic.[7] It is incompatible with strong oxidizing agents, halogens, and other reactive materials.[6] Proper handling in well-ventilated areas, such as a fume hood, is essential.[7]
References
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- 4. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 5. youtube.com [youtube.com]
- 6. 1-BUTENE | 106-98-9 [chemicalbook.com]
- 7. 1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 1-Butene Properties, Production & Applications | Rayeneh [rayeneh.com]
- 9. 1-Butene | C4H8 | CID 7844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-BUTENE synthesis - chemicalbook [chemicalbook.com]
- 11. For synthesis of 1-butene, `CH_(3)MgI` should be treated with [allen.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. But-1-ene reacts with steam as shown to form a mixture of two structu - askIITians [askiitians.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. benchchem.com [benchchem.com]
- 17. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
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